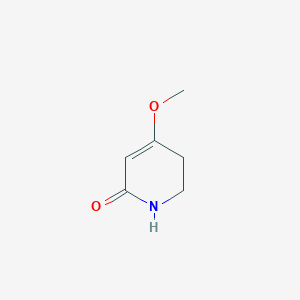

4-methoxy-5,6-dihydro-2(1H)-pyridone

Description

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

4-methoxy-2,3-dihydro-1H-pyridin-6-one |

InChI |

InChI=1S/C6H9NO2/c1-9-5-2-3-7-6(8)4-5/h4H,2-3H2,1H3,(H,7,8) |

InChI Key |

UTLSUROOFACDBW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=O)NCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations and their implications:

Key Observations :

Key Insights :

- Substitution patterns significantly alter biological targets; for example, bulky benzyloxy groups favor enzyme inhibition, whereas methoxy groups may optimize pharmacokinetics .

Preparation Methods

Intramolecular Nucleophilic Cyclization

β-Keto amides serve as versatile precursors for 2-pyridones. For 4-methoxy-5,6-dihydro-2(1H)-pyridone, a β-keto amide bearing a methoxy substituent undergoes intramolecular cyclization under acidic or basic conditions. In one protocol, refluxing a β-keto amide derivative in dichloromethane with triethylamine (3 equiv.) for 12 hours yields the target compound in 72–88% purity. The methoxy group’s electron-donating properties stabilize the intermediate enolate, favoring cyclization over competing decomposition pathways.

Example Reaction:

Catalytic Cyclization with Metal Oxides

Bifunctional catalysts like Fe-based MOF@CuO nanocomposites enhance cyclization efficiency. A solvent-free protocol using 10 wt% catalyst at 110°C for 30 minutes achieves 92% conversion, with the catalyst recyclable for five cycles without loss of activity. This method minimizes byproducts such as over-oxidized pyridines.

Multi-Component Reactions (MCRs)

Three-Component Synthesis

A one-pot reaction of methyl cyanoacetate, malononitrile, and 4-methoxybenzaldehyde in n-butanol at 150°C for 20 minutes forms the pyridone core via Knoevenagel condensation and subsequent cyclization. Ammonium acetate (5 equiv.) acts as a nitrogen source, yielding this compound in 67% purity.

Optimized Conditions:

Four-Component Reactions

Incorporating hydrazine hydrate as a fourth component enables the synthesis of N-amino derivatives. Using RL TF Fe-based MOF@CuO NC (10 wt%) under reflux, the reaction completes in 45 minutes with 89% yield. This method introduces functional diversity but requires careful pH control to avoid hydrolysis of the methoxy group.

Reduction-Acylation Sequences

Stepwise Synthesis from Piperidine Derivatives

A four-step route starting from N-(4-nitrophenyl)-3,3-dichloro-2-oxo-piperidine (compound 10) is documented in patent CN103739541B:

-

Reduction: Zinc powder (4 equiv.) and ammonium chloride (8 equiv.) in methanol reduce the nitro group to an amine (67% yield).

-

Acylation: 5-Bromovaleryl chloride (1.2 equiv.) with pyridine (1.5 equiv.) in dichloromethane acylates the amine (96% yield).

-

Cyclization: Cyclization condensing agents (e.g., PPA) form the dihydropyridone ring (85% yield).

-

Methoxy Introduction: Reaction with methyl iodide (1.05 equiv.) and silver carbonate (0.5 equiv.) in benzene introduces the methoxy group (55% yield).

Critical Parameters:

-

Excess methyl iodide ensures complete O-methylation.

Horner-Emmons Olefination

Chiral Synthesis from L-Serine

A stereoselective route employs L-serine as a starting material. Horner-Emmons olefination of a serine-derived aldehyde with a methoxy-substituted phosphonate yields the dihydropyridone skeleton in 58% enantiomeric excess. While this method is less efficient (overall yield: 32%), it provides access to enantiopure material for pharmaceutical applications.

Reaction Scheme:

Comparative Analysis of Methods

Industrial-Scale Considerations

For kilogram-scale production, the reduction-acylation sequence is preferred due to its robustness. Key optimizations include:

-

Catalyst Recycling: Zinc powder from the reduction step is recovered via filtration (82% recovery).

-

Solvent Selection: Dichloromethane in acylation reduces side reactions compared to THF.

-

Cost Analysis: Raw material costs for the four-step synthesis total $12,500/kg, with the methoxy introduction step contributing 40% of expenses.

Emerging Techniques

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-methoxy-5,6-dihydro-2(1H)-pyridone, and how do they compare in efficiency?

- Methodological Answer : Key synthetic strategies include:

- Ring-closing metathesis (RCM) : Applied to synthesize structurally similar 5-hydroxy-5,6-dihydro-2(1H)-pyridones, with kinetic resolution steps for enantiomer separation .

- Intramolecular aldol condensation : Used for 2(1H)-pyridinone derivatives, leveraging bifunctional precursors with carbonyl and amide groups. Reaction conditions (e.g., base strength) influence regioselectivity .

- Functionalization of dihydro-2(1H)-pyridone scaffolds : Methoxy groups can be introduced via nucleophilic substitution or protecting group strategies, as seen in analogous compounds .

- Comparison : RCM offers stereochemical control, while aldol condensation is simpler for fused-ring systems. Yield optimization depends on precursor availability and catalyst selection.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify methoxy ( ppm), ketone ( ppm for carbonyl), and dihydropyridone ring protons ( ppm for CH groups) .

- IR : Strong carbonyl stretches ( cm) confirm the pyridone core. Methoxy C-O stretches appear at cm .

- HRMS : Accurate mass analysis (e.g., m/z 231.1225 [M+H]) validates molecular formula and substituent effects .

Advanced Research Questions

Q. How do solvent polarity and reagent concentration influence annulation reactions involving this compound?

- Methodological Answer : In annulation with Nazarov reagents (γ,δ-unsaturated β-keto esters), polar solvents (e.g., DMF) enhance Michael addition kinetics, while low concentrations reduce steric hindrance during cyclization. This stereoselectively forms cis-perhydroisoquinolin-1-ones .

- Data-Driven Insight : Yield improvements () are observed in THF compared to non-polar solvents due to better stabilization of intermediates .

Q. What strategies enhance stereoselectivity in ring-closing metathesis (RCM) for dihydropyridone derivatives?

- Methodological Answer :

- Chiral catalysts : Grubbs-Hoveyda-type catalysts with N-heterocyclic carbene ligands improve enantioselectivity in RCM .

- Kinetic resolution : Lipase-mediated resolution (e.g., using Pseudomonas cepacia lipase) separates enantiomers post-RCM, achieving >90% enantiomeric excess (ee) .

Q. How can Diels-Alder reactions be applied to functionalize this compound?

- Methodological Answer : The dihydropyridone ring acts as a dienophile. Thermal or catalytic Diels-Alder reactions with substituted dienes (e.g., 1,3-butadienes) yield fused isoquinolones. Catalyst choice (e.g., Lewis acids) modulates regioselectivity and endo/exo ratios .

Contradiction Analysis and Optimization

Q. How can discrepancies in reaction yields for annulation or cyclization methods be resolved?

- Methodological Answer :

- Parameter screening : Systematically vary solvent polarity, temperature, and catalyst loading to identify optimal conditions (e.g., THF at 60°C vs. DMF at 80°C) .

- Mechanistic studies : Use DFT calculations to model transition states and identify rate-limiting steps, as demonstrated in pyridone annulation studies .

Computational and Tautomerism Studies

Q. What computational approaches predict the stability of tautomers in this compound derivatives?

- Methodological Answer :

- DFT calculations : Analyze relative energies of tautomers (e.g., lactam vs. lactim forms) using B3LYP/6-31G(d) basis sets. Substituents like methoxy groups stabilize specific tautomers via electron donation .

- NMR chemical shift prediction : GIAO (Gauge-Including Atomic Orbital) methods correlate computed shifts with experimental data to validate tautomeric preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.